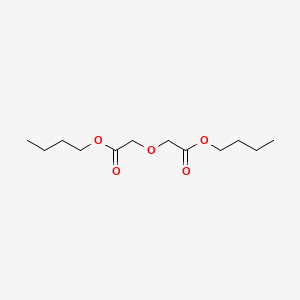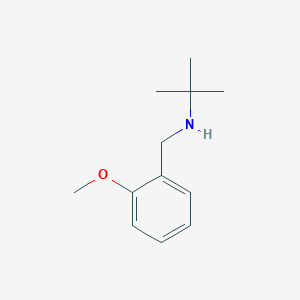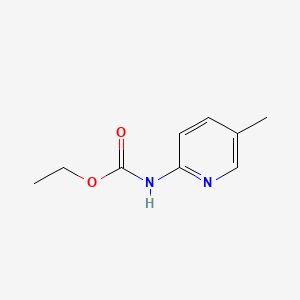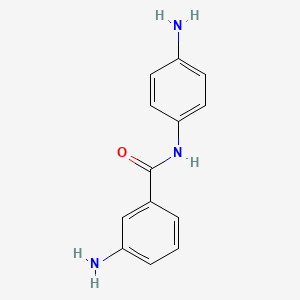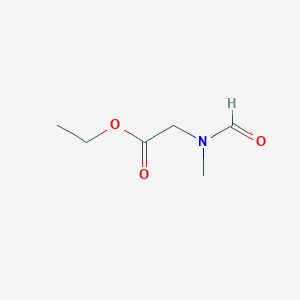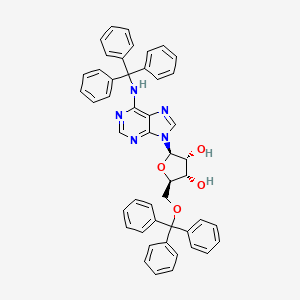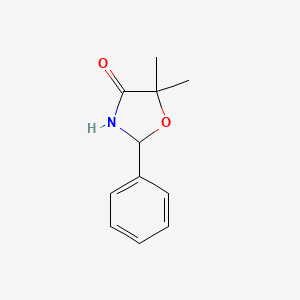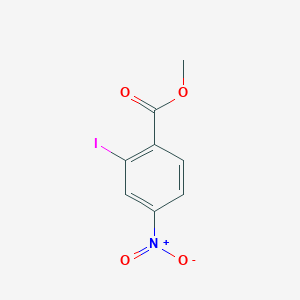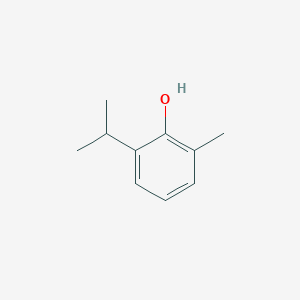
2-Isopropyl-6-methylphenol
Overview
Description
2-Isopropyl-6-methylphenol, commonly known as thymol, is a natural monoterpenoid phenol derivative of p-cymene. It is found in the essential oils of various plants, including Thymus vulgaris (common thyme), ajwain, and others. Thymol is known for its pleasant aromatic odor and strong antiseptic properties .
Mechanism of Action
Target of Action
2-Isopropyl-6-methylphenol, also known as Thymol, is a natural monoterpenoid phenol derivative found in thyme species . It has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . Its primary targets are a wide range of bacteria, yeast, mold, and some viral species .
Mode of Action
Thymol interacts with its targets by inhibiting the recruitment of cytokines and chemokines, scavenging free radicals, enhancing endogenous enzymatic and non-enzymatic antioxidants, and chelating metal ions . It also increases the levels of high-density lipoprotein cholesterol and decreases the levels of low-density lipoprotein cholesterol in the circulation, contributing to its antihyperlipidemic effects . Additionally, it helps in maintaining ionic homeostasis, which aids in membrane stabilization .
Biochemical Pathways
Thymol affects various biochemical pathways. It induces apoptosis, cytotoxicity, cell cycle arrest, and antimetastatic activity, and also displays different antiproliferative effects and inhibition of signaling pathways (MAPKs and PI3K/AKT/mTOR) .
Pharmacokinetics
Thymol undergoes glucuronidation by uridine 5′-diphospho-glucuronosyltransferase (UGT) following secretion into the proximal tubule . This process is part of the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which impact its bioavailability.
Result of Action
The molecular and cellular effects of Thymol’s action include antioxidant activity, anti-inflammatory effects, and lipid regulation . It has been shown to suppress oxidation and prevent degradation of co-existing materials . It also exhibits strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .
Action Environment
Thymol is highly stable and retains its properties over an extended period of time . It absorbs ultraviolet rays between wavelengths of 250-300 nm (peak absorption wavelength 279 nm), which shows its antioxidant action . Environmental factors such as pH can influence Thymol’s solubility, as it is only slightly soluble in water at neutral pH, but extremely soluble in alcohols and other organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymol can be synthesized through the alkylation of m-cresol with propene. The reaction involves the following steps:
Reactants: m-cresol and propene
Conditions: The reaction is typically carried out in the presence of an acid catalyst.
Reaction: [ \text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{CH}_2\text{CHCH}_3 \rightarrow (\text{CH}_3)_2\text{CH}\text{CH}_3\text{C}_6\text{H}_3\text{OH} ]
Industrial Production Methods: In industrial settings, thymol is produced by the same alkylation process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques .
Types of Reactions:
Oxidation: Thymol can undergo oxidation to form thymohydroquinone and thymobenzoquinone.
Reduction: It can be reduced to form dihydrothymol.
Substitution: Thymol can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thymohydroquinone, thymobenzoquinone.
Reduction: Dihydrothymol.
Substitution: Nitrated, sulfonated, or halogenated thymol derivatives
Scientific Research Applications
Thymol has a wide range of applications in scientific research due to its diverse biological activities:
Chemistry: Used as a precursor for synthesizing various organic compounds.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antispasmodic activities.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives
Comparison with Similar Compounds
- Carvacrol
- Eugenol
- Menthol
- Phenol
Properties
IUPAC Name |
2-methyl-6-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFETUQFRWIVAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186027 | |
| Record name | Phenol, 2-isopropyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3228-04-4 | |
| Record name | 2-Methyl-6-isopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-isopropyl-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-isopropyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


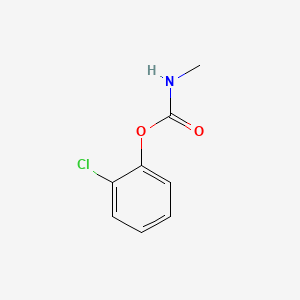
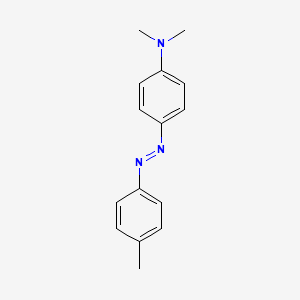
![5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1593968.png)
